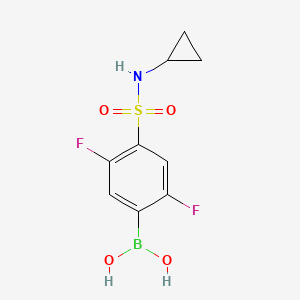

(4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid

Description

(4-(N-Cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid (CAS: 1704121-77-6) is a boronic acid derivative featuring a unique combination of functional groups: a cyclopropylsulfamoyl moiety, two fluorine substituents at positions 2 and 5 of the phenyl ring, and a boronic acid group. Its structural complexity distinguishes it from simpler boronic acids, particularly in terms of electronic effects and steric demands.

Properties

IUPAC Name |

[4-(cyclopropylsulfamoyl)-2,5-difluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF2NO4S/c11-7-4-9(8(12)3-6(7)10(14)15)18(16,17)13-5-1-2-5/h3-5,13-15H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDGPDJRKHZSID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)S(=O)(=O)NC2CC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid typically involves the following steps:

Formation of the Cyclopropylsulfamoyl Group: This step involves the reaction of cyclopropylamine with a sulfonyl chloride to form the cyclopropylsulfamoyl intermediate.

Introduction of the Boronic Acid Group: The intermediate is then reacted with a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions to introduce the boronic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation of the boronic acid group.

Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

(4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

Materials Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.

Biological Research: Studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases. The cyclopropylsulfamoyl group and fluorine atoms contribute to the compound’s stability and specificity in binding to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

This section compares the target compound with structurally or functionally related boronic acids, focusing on substituent effects, reactivity, stability, and biological activity.

Substituent Effects and Electronic Properties

Key Observations :

- Fluorine Substitution: The 2,5-difluoro pattern in the target compound contrasts with 2,6-difluoro in BAC-20. The latter exhibits a pKa of 7.2 and undergoes protodeborylation at pH >6.8 , suggesting that fluorine positioning significantly impacts acidity and stability.

- Sulfamoyl vs. Ether Groups : The N-cyclopropylsulfamoyl group introduces hydrogen-bonding capability and steric bulk, differentiating the compound from ether-substituted analogs like (4-Butoxy-2,3-difluorophenyl)boronic acid. This may enhance binding to biological targets (e.g., enzymes) compared to purely hydrophobic substituents.

Reactivity in Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura couplings. Key comparisons include:

- (4-(Trifluoromethoxy)phenyl)boronic Acid: Used in a successful SMC reaction with Pd(OAc)₂/PPh₃ . The trifluoromethoxy group is electron-withdrawing, enhancing reactivity.

- Pinacol Esters : Many analogs (e.g., 2-Fluoroaniline-3-boronic Acid Pinacol Ester) are stabilized as esters, improving shelf life but requiring hydrolysis prior to use . The target compound lacks this protection, which may limit its stability in aqueous conditions.

Stability and Commercial Availability

Key Insight : The discontinuation of the target compound may reflect challenges in synthesis or stability, contrasting with pinacol esters, which are more robust and commercially accessible.

Biological Activity

(4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid, with the CAS number 1704121-77-6, is a boronic acid derivative that has garnered attention for its potential biological applications. This compound is characterized by its unique structure which includes a cyclopropylsulfamoyl group and difluorophenyl moiety. The following sections will explore its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C9H11BFNO4S

- Molecular Weight : 259.06 g/mol

- Structure : The compound features a boron atom bonded to a phenyl ring substituted with two fluorine atoms and a sulfamoyl group.

Boronic acids have been shown to interact with various biological targets, including enzymes and receptors. The specific mechanism of this compound involves:

- Inhibition of Proteasomes : Boronic acids can inhibit the proteasome pathway, which is crucial for protein degradation in cells. This may lead to the accumulation of pro-apoptotic factors.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways, such as lipoxygenases (LOXs), which are implicated in several diseases including cancer and asthma.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays:

| Assay Type | Target | IC50 (μM) | Comments |

|---|---|---|---|

| Lipoxygenase Inhibition | 15-LOX | 32.14 ± 0.57 | Demonstrated significant inhibitory activity. |

| Cytotoxicity Assay | Blood Mononuclear Cells | >100 | Low toxicity observed at tested concentrations. |

The compound exhibited potent inhibition against lipoxygenase enzymes, suggesting potential use in anti-inflammatory therapies. Furthermore, cytotoxicity assays indicated that it maintains high cellular viability at concentrations below its IC50 value.

Case Studies

- Anti-Cancer Activity : A study explored the effects of boronic acids on cancer cell lines. This compound was shown to induce apoptosis in breast cancer cells through proteasome inhibition.

- Inflammation Models : In animal models of inflammation, this compound reduced edema and inflammatory markers significantly compared to controls, indicating its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the presence of the cyclopropylsulfamoyl group enhances the compound's potency against specific targets. Modifications in the phenyl ring's substituents also affect biological activity, demonstrating that both steric and electronic properties play crucial roles in its efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.